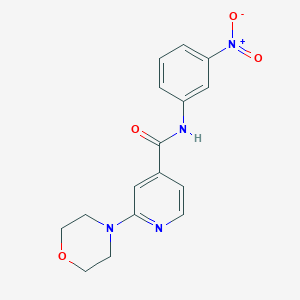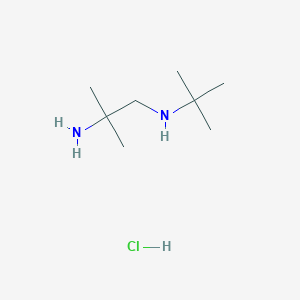
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure and properties, making it a valuable component in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) typically involves the reaction of 1,2-propanediamine with tert-butyl chloride and methyl iodide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent (e.g., ether), low temperature (0-25°C).
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature to reflux.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Substituted amine derivatives
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Similar in structure but differs in the position of the methyl groups.
(1R,2R)-1,2-Diphenylethylenediamine: A chiral compound used in asymmetric synthesis and optical resolution.
Uniqueness
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the synthesis of specialized pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C8H21ClN2 |
|---|---|
Molekulargewicht |
180.72 g/mol |
IUPAC-Name |
1-N-tert-butyl-2-methylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H20N2.ClH/c1-7(2,3)10-6-8(4,5)9;/h10H,6,9H2,1-5H3;1H |
InChI-Schlüssel |
NNLYXUWFTOGQEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C)(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
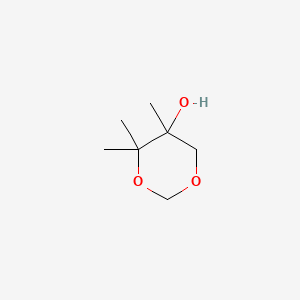

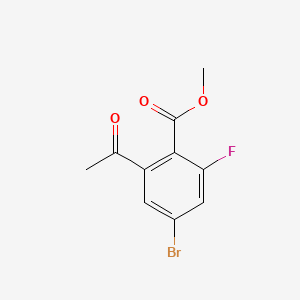


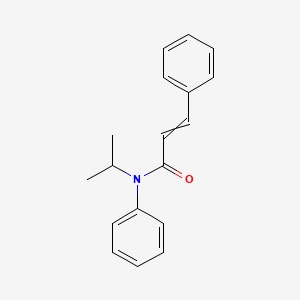
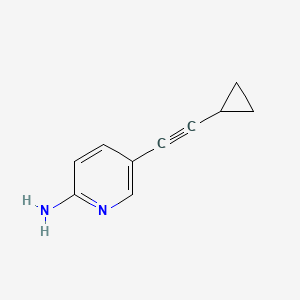
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)

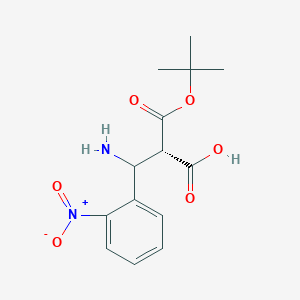
![N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]](/img/structure/B13933581.png)
![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)
